![molecular formula C15H17N3O3S B2830523 2-(2-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole CAS No. 850936-85-5](/img/structure/B2830523.png)
2-(2-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole
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Description
2-(2-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which have been shown to possess various biological activities such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.
Scientific Research Applications
Antibacterial and Antioxidant Activities Research on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, which include oxadiazole derivatives, has shown moderate antibacterial activity against various microorganisms like Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. These compounds have also been tested for their antioxidant activities, indicating potential applications in addressing bacterial infections and oxidative stress (Anusevičius et al., 2015).
Organic Light-Emitting Diodes (OLEDs) Another study focused on the synthesis and structure of bis(1,3,4-oxadiazole) systems for use in OLEDs. These systems, including derivatives of oxadiazole, were used as hole-blocking materials to improve device performance, demonstrating the compound’s potential in enhancing electronic and optoelectronic device efficiencies (Wang et al., 2001).
Anticancer Agents Oxadiazolyl tetrahydropyridines, with structures related to oxadiazole derivatives, have been synthesized and evaluated for their anticancer activities. This research highlights the potential therapeutic applications of oxadiazole derivatives in cancer treatment, with specific focus on their anti-inflammatory and anticancer properties (Redda & Gangapuram, 2007).
Nematocidal Activity Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety have been synthesized and evaluated for their nematocidal activities. This research demonstrates the potential of oxadiazole derivatives in agricultural applications, particularly in combating nematode infestations (Liu et al., 2022).
Corrosion Inhibition Thiazole-based pyridine derivatives, including oxadiazole compounds, have been studied for their potential as corrosion inhibitors for mild steel. This application is critical in industrial processes, where corrosion can lead to significant material and financial losses (Chaitra et al., 2016).
properties
IUPAC Name |
2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-20-12-7-3-2-6-11(12)14-16-17-15(21-14)22-10-13(19)18-8-4-5-9-18/h2-3,6-7H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBMJDLGTXXCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49735797 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
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